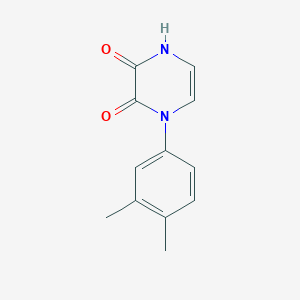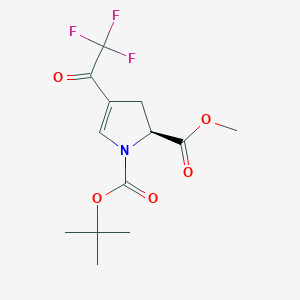
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate is an organofluorine compound featuring a pyrrole ring substituted with various functional groups, including tert-butyl and trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate can be synthesized via multi-step procedures involving:
Starting Materials: : Commonly available precursors such as tert-butyl acetoacetate, 2,2,2-trifluoroacetic acid, and an appropriate pyrrole derivative.
Key Reactions: : The synthesis generally involves esterification, acylation, and cyclization reactions.
Conditions: : Reactions typically occur under controlled temperatures (0-100°C) using solvents like dichloromethane or tetrahydrofuran. Catalysts such as hydrochloric acid or strong bases like sodium hydride may also be employed.
Industrial Production Methods: For large-scale production, advanced methodologies like continuous flow synthesis may be implemented to enhance yield and purity. This might include:
Automated Reactors: : To ensure consistent reaction conditions and improve scalability.
Purification: : Techniques like recrystallization, chromatography, or distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, possibly leading to the formation of oxides or further functionalized derivatives.
Reduction: : Reduction of the trifluoroacetyl group can yield corresponding alcohols or other reduced species.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the pyrrole ring or the acyl groups.
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Including lithium aluminium hydride and sodium borohydride.
Substituting Agents: : Like halogens, nucleophiles, and electrophiles depending on the desired reaction.
Oxidation: : Can lead to corresponding acids, aldehydes, or ketones.
Reduction: : Produces alcohols or amines depending on the reaction specifics.
Substitution: : Results in various substituted pyrrole derivatives, tailored by the reagents used.
Scientific Research Applications
In Chemistry:
Catalysis: : The compound’s functionality makes it useful as a catalyst or catalyst precursor in various organic transformations.
Synthetic Intermediates: : Acts as a building block in the synthesis of more complex molecules.
Drug Development: : Potential use in designing novel pharmaceutical agents due to its bioactive functional groups.
Biochemical Probes: : Employed in biochemical studies to investigate enzyme interactions and pathways.
Material Science: : Incorporated into polymers or advanced materials to enhance their properties.
Agricultural Chemicals: : Possible usage in the synthesis of agrochemicals due to its stability and reactivity.
Mechanism of Action
1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate exerts its effects primarily through:
Binding Affinity: : Interacting with specific molecular targets such as enzymes or receptors.
Pathway Modulation: : Influencing biochemical pathways by acting as an inhibitor or activator of specific enzymatic processes.
Comparison with Similar Compounds
Similar Compounds:
1-O-Tert-butyl 2-O-methyl (2S)-4-(acetyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Lacks the trifluoroacetyl group, resulting in different reactivity and properties.
1-O-Tert-butyl 2-O-methyl (2S)-4-(benzoyl)-2,3-dihydropyrrole-1,2-dicarboxylate: : Substituted with a benzoyl group instead, affecting its chemical and biological interactions.
Highlighting Uniqueness: The presence of the trifluoroacetyl group in 1-O-Tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate significantly enhances its electron-withdrawing properties, which can influence reactivity and interaction with biological targets. This distinct feature differentiates it from similar compounds and expands its utility across various fields.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO5/c1-12(2,3)22-11(20)17-6-7(9(18)13(14,15)16)5-8(17)10(19)21-4/h6,8H,5H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXLDPNHDMZOV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CC1C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C[C@H]1C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
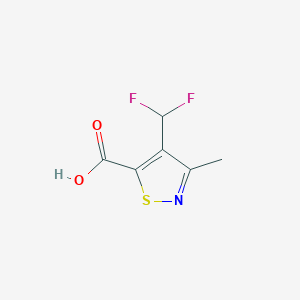
![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)
![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)
![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)
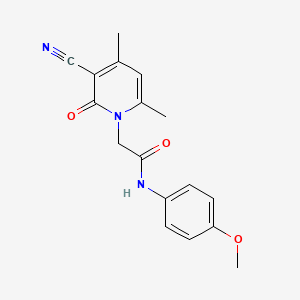
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B2511172.png)
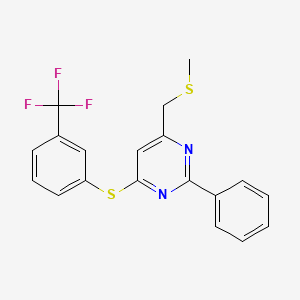
![2-methyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2511178.png)
![ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2511180.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)
